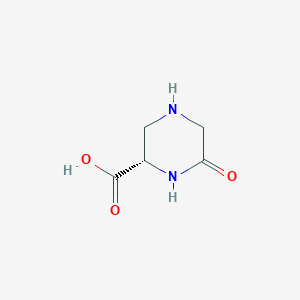

(S)-6-Oxopiperazine-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-6-oxopiperazine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O3/c8-4-2-6-1-3(7-4)5(9)10/h3,6H,1-2H2,(H,7,8)(H,9,10)/t3-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFTIUIRRLXUUIK-VKHMYHEASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)CN1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(=O)CN1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40717064 | |

| Record name | (2S)-6-Oxopiperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240584-74-0 | |

| Record name | (2S)-6-Oxopiperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategies

Enantioselective Synthesis Approaches

Enantioselective synthesis is paramount for producing the desired (S)-enantiomer of 6-oxopiperazine-2-carboxylic acid, as the biological activity of chiral molecules is often specific to a single enantiomer.

Enzymatic resolutions offer a powerful and green method for separating enantiomers from a racemic mixture. Lipases, in particular, have demonstrated high efficacy in the resolution of piperazine-2-carboxylic acid derivatives.

Enzymatic Kinetic Resolution (KR) : In kinetic resolution, an enzyme selectively catalyzes the reaction of one enantiomer from a racemic pair, allowing for the separation of the unreacted, slower-reacting enantiomer and the product of the faster-reacting enantiomer. Research has shown that Lipase A from Candida antarctica (CAL-A) is highly effective in the N-acylation of racemic N-Boc protected piperazine-2-carboxylic acid methyl esters. arkat-usa.orgresearchgate.net The enzyme exhibits remarkable enantioselectivity, favoring the acylation of one enantiomer over the other.

For instance, the CAL-A-catalyzed N-acylation of N-4-Boc-piperazine-2-carboxylic acid methyl ester (rac-1) with 2,2,2-trifluoroethyl butanoate as the acyl donor in tert-butyl methyl ether (TBME) proceeds with an exceptionally high enantiomeric ratio (E > 200). arkat-usa.orgresearchgate.net This process allows for the isolation of both the unreacted (R)-enantiomer and the acylated (S)-product with high enantiomeric excess (ee). arkat-usa.org

Dynamic Kinetic Resolution (DKR) : A limitation of standard kinetic resolution is a maximum theoretical yield of 50% for the desired enantiomer. Dynamic kinetic resolution overcomes this by integrating an in-situ racemization process that continuously converts the slower-reacting enantiomer into the faster-reacting one. princeton.edu This allows for a theoretical yield of up to 100% of a single, desired enantiomer. princeton.edu An aldehyde-based dynamic kinetic resolution of N-4-Boc-piperazine-2-carboxylic acid methyl ester (rac-1) has been successfully developed. Using CAL-A with vinyl butanoate in acetonitrile, the (S)-product was obtained in yields as high as 75% after 48 hours. arkat-usa.orgresearchgate.net

Table 1: Lipase-Catalyzed Resolution of Piperazine-2-carboxylic Acid Derivatives

| Substrate | Enzyme | Resolution Type | Acyl Donor | Solvent | Enantiomeric Ratio (E) | Product Yield/ee | Citation |

|---|---|---|---|---|---|---|---|

| rac-N-4-Boc-piperazine-2-carboxylic acid methyl ester | Candida antarctica Lipase A (CAL-A) | Kinetic Resolution | 2,2,2-Trifluoroethyl butanoate | TBME | >200 | >99% ee | arkat-usa.org, researchgate.net |

| rac-N-1-Boc-piperazine-2-carboxylic acid methyl ester | Candida antarctica Lipase A (CAL-A) | Kinetic Resolution | 2,2,2-Trifluoroethyl butanoate | TBME | 200 | 98% ee (product) | arkat-usa.org, researchgate.net |

| rac-N-4-Boc-piperazine-2-carboxylic acid methyl ester | Candida antarctica Lipase A (CAL-A) | Dynamic Kinetic Resolution | Vinyl butanoate | Acetonitrile | - | Up to 75% | arkat-usa.org, researchgate.net |

Asymmetric hydrogenation is a highly efficient method for establishing stereocenters. This technique has been successfully applied to the synthesis of chiral piperazin-2-ones through the hydrogenation of their unsaturated precursors, pyrazin-2-ols, using chiral metal catalysts. rsc.orgdicp.ac.cn

A notable approach involves the palladium-catalyzed asymmetric hydrogenation of 5,6-disubstituted pyrazin-2-ols. dicp.ac.cn This reaction proceeds with high yields and delivers chiral piperazin-2-ones with excellent enantioselectivities (up to 90% ee). dicp.ac.cn The process is believed to involve a dynamic kinetic resolution, where the hydrogenation occurs on imine tautomers of the pyrazin-2-ol substrate. dicp.ac.cn A variety of chiral ligands can be employed, with the choice of ligand being critical to achieving high stereocontrol. The reaction has been demonstrated on a gram scale without a loss of reactivity or enantioselectivity, highlighting its practical utility. dicp.ac.cn

Table 2: Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols

| Substrate | Catalyst System | Conditions | Yield | Enantiomeric Excess (ee) | Citation |

|---|---|---|---|---|---|

| 5,6-Diphenylpyrazin-2-ol | Pd(TFA)₂ / (S)-Segphos | 1000 psi H₂, 80 °C, 24 h | High | 84-90% | dicp.ac.cn |

| Various 5,6-disubstituted pyrazin-2-ols | Pd-based catalyst | H₂ pressure, elevated temp. | High | High | rsc.org |

The chiral pool approach utilizes readily available, enantiomerically pure natural products, such as amino acids, as starting materials to impart chirality to the final target molecule. mdpi.com Serine, with its inherent stereocenter and functional groups, is a valuable precursor for this strategy. mdpi.com

The synthesis of the piperazinone core can be achieved by building the ring system from a chiral amino acid derivative. For example, starting with D-serine methyl ester, a sequence of protection, activation, and cyclization steps can lead to the desired chiral piperazinone scaffold. mdpi.com A typical route might involve the coupling of an N-protected serine derivative with a suitable partner to introduce the remaining atoms of the piperazine (B1678402) ring, followed by an intramolecular cyclization to form the 6-oxopiperazine structure. The stereocenter from serine directly controls the stereochemistry at the C2 position of the final product, ensuring a diastereoselective synthesis. mdpi.combaranlab.org This strategy avoids the need for chiral separation or asymmetric catalysis in the key ring-forming step, as the chirality is embedded from the start. nih.gov

Specific rearrangement and cyclization reactions that proceed with high stereocontrol are advanced tools for constructing the chiral 6-oxopiperazine ring system.

The Diaza-Cope rearrangement is aza-analogue of the Cope rearrangement, a nih.govnih.gov-sigmatropic rearrangement that is valuable for carbon-carbon bond formation. wikipedia.orgtcichemicals.com The cationic 2-aza-Cope rearrangement, in particular, proceeds under milder conditions than its all-carbon counterpart and is highly stereospecific, typically favoring a chair-like transition state. wikipedia.orgnih.gov

This reaction can be applied to the synthesis of chiral vicinal diamines, which are direct precursors to piperazines and piperazinones. nih.govrsc.org The synthesis starts with a chiral diamine which is condensed with aldehydes to form a diimine intermediate. This intermediate undergoes a highly preorganized and stereospecific diaza-Cope rearrangement to furnish a new chiral diamine with inverted stereochemistry and excellent enantioselectivity. nih.gov Subsequent functional group manipulation and cyclization of the resulting diamine can then yield the target (S)-6-Oxopiperazine-2-carboxylic acid. The high fidelity of stereochemical transfer in the rearrangement is key to the success of this strategy. rsc.org

A powerful strategy for forming the 2-oxopiperazine ring is through an intramolecular cyclization involving the ring-opening of an epoxide by an amide nitrogen. acs.org This approach is particularly effective for synthesizing chiral 1-aryl-6-(hydroxymethyl)-2-ketopiperazines. acs.org

The key step is a 6-exo amide-epoxide cyclization. The synthesis begins with a chiral precursor, often derived from an amino acid, which is converted into an amide bearing a pendant epoxide group. Upon treatment with a base, the amide nitrogen acts as a nucleophile, attacking the epoxide in an intramolecular fashion. This ring-opening cyclization is highly regioselective and stereospecific, forming the C6–N1 bond of the piperazinone ring. acs.org The reaction proceeds in high yields and with excellent preservation of the enantiomeric purity established in the starting material. acs.org This method provides a direct and operationally simple route to chiral 2-oxopiperazines. researchgate.net

Stereoselective Rearrangement and Cyclization Reactions

Iodocyclization Protocols from α-Amino Acid Derivatives

Iodocyclization represents a powerful strategy for the formation of heterocyclic rings. While specific literature detailing the direct application of iodocyclization for the synthesis of this compound from α-amino acid derivatives is not extensively documented, the principles of this methodology can be applied to the synthesis of related piperazinone scaffolds. This approach typically involves an intramolecular cyclization of an unsaturated precursor containing a nucleophilic nitrogen atom onto an activated double or triple bond, facilitated by an iodine source.

The general mechanism would involve starting with a suitable N-alkenyl or N-alkynyl derivative of an α-amino acid. The introduction of an electrophilic iodine species (e.g., I₂) would activate the unsaturated bond, making it susceptible to nucleophilic attack by the nitrogen atom of the amino acid backbone, leading to the formation of the piperazinone ring. The stereochemistry of the final product would be directed by the chiral center of the starting α-amino acid.

Development of General Synthetic Routes

To facilitate the exploration of structure-activity relationships and the development of new therapeutic agents, general and flexible synthetic routes are essential. These routes are designed to be adaptable for the creation of a wide array of analogs from a common core structure.

Both convergent and divergent strategies are employed in the preparation of analogs of this compound.

Convergent Synthesis: This approach involves the independent synthesis of different fragments of the target molecule, which are then combined in the final stages. For piperazinone analogs, this could mean synthesizing a functionalized α-amino acid derivative and a separate amino-containing fragment, which are then coupled and cyclized to form the final ring structure. This method is highly efficient for creating complex molecules.

Divergent Synthesis: In contrast, a divergent strategy begins with a common intermediate, the this compound core, which is then systematically modified at various positions. For example, the secondary amines within the piperazinone ring can be functionalized with a variety of substituents, or the carboxylic acid group can be converted into different functional groups like amides or esters. This approach is ideal for rapidly generating a library of related compounds from a single scaffold.

Solid-phase organic synthesis (SPOS) has revolutionized the generation of compound libraries by immobilizing a starting material onto an insoluble polymer resin. beilstein-journals.orgwalshmedicalmedia.com This technique allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin. walshmedicalmedia.com

For the synthesis of 2-oxopiperazine-containing compounds, an amino acid can be anchored to a resin, such as a 2-chlorotrityl chloride resin. walshmedicalmedia.comnih.gov The peptide-like chain is then elongated through sequential acylation and nucleophilic displacement steps. nih.gov The synthesis of 2-oxopiperazine rings can be incorporated into peptoid-like oligomers using this method. nih.gov The process involves adding a mono-protected 1,2-diaminoethane to the growing chain, followed by acylation with a 2-halo acid, deprotection, and subsequent ring closure to yield the 2-oxopiperazine unit. nih.gov This solid-phase approach is well-suited for automated synthesis, enabling high-throughput production of diverse compound libraries. beilstein-journals.orgmdpi.com

Table 1: Key Steps in a Representative SPOS for 2-Oxopiperazine Synthesis

| Step | Description | Purpose |

| 1. Anchoring | The initial amino acid is attached to a solid support resin. | Immobilizes the starting material for easy handling and purification. |

| 2. Deprotection | A protecting group on the amine of the anchored amino acid is removed. | Prepares the molecule for the next reaction step. |

| 3. Coupling | The next building block (e.g., a protected amino acid or a haloacetic acid) is added. | Elongates the molecular chain. |

| 4. Cyclization | An intramolecular reaction is induced to form the piperazinone ring. | Forms the core heterocyclic scaffold. |

| 5. Cleavage | The completed molecule is cleaved from the resin support. | Releases the final product into solution for isolation. |

Parallel synthesis is a technique used to simultaneously create large, focused libraries of distinct compounds. uniroma1.itasynt.com Unlike pooled "split-and-mix" strategies, each compound is synthesized in a separate reaction vessel, such as the wells of a microtiter plate or the tubes of a specialized reaction station. uniroma1.ityoutube.com This spatial separation ensures that the identity of each product is known by its location, eliminating the need for complex deconvolution. imperial.ac.uk

This methodology is highly applicable to drug discovery, where obtaining structure-activity relationship data requires the testing of many systematically varied compounds. uniroma1.it Automated synthesizers can perform the repetitive steps of liquid handling, heating, cooling, and stirring for many reactions in parallel, significantly increasing productivity. youtube.com By using a common this compound scaffold and reacting it with a diverse set of building blocks in a parallel fashion, large combinatorial libraries can be efficiently generated for high-throughput screening. asynt.comnih.gov

Multicomponent reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single, one-pot operation to form a product that contains the essential parts of all starting materials. nih.gov The Ugi four-component reaction (Ugi-4CR) is a prominent example, typically involving a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylaminoamide. beilstein-journals.orggeorgiasouthern.edu

The Ugi reaction is exceptionally versatile for creating heterocyclic scaffolds. beilstein-journals.orgrsc.org By carefully choosing the starting components, the reaction can be designed to yield an intermediate that undergoes a subsequent intramolecular cyclization to form the desired piperazinone ring. For instance, using an amino acid as the carboxylic acid component, a diamine, an aldehyde, and an isocyanide can lead to the formation of piperazine-based structures. nih.gov This approach is valued for its high atom economy, procedural simplicity, and its ability to generate significant molecular complexity in a single step, making it a powerful tool for constructing libraries of compounds based on the this compound scaffold. nih.gov

Precursor Design and Utilization in Synthesis

The successful synthesis of this compound hinges on the rational design and selection of its precursors. The key to establishing the desired (S)-stereochemistry at the C2 position is the use of a chiral α-amino acid as a starting material. nih.govresearchgate.net

A common strategy involves the conversion of a primary amino group of an amino acid ester into a piperazine ring. nih.govresearchgate.net For example, a method has been developed that relies on the sequential double Michael addition of nitrosoalkenes to an amino acid ester, followed by a stereoselective catalytic reductive cyclization of the resulting dioxime intermediate to form the piperazine ring. nih.gov This demonstrates how a simple amino acid can be elaborated into the more complex piperazine structure. The choice of other precursors depends on the specific synthetic route but will generally include a component to introduce the remaining atoms needed to complete the six-membered ring.

Pyrazine (B50134) Derivatives as Substrates for Hydrogenation

The catalytic asymmetric hydrogenation of unsaturated heterocyclic rings represents a powerful and atom-economical strategy for the synthesis of chiral saturated heterocycles. In the context of producing this compound and its derivatives, the hydrogenation of substituted pyrazinones has emerged as a promising approach.

Recent research has demonstrated the successful palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols to yield chiral piperazin-2-ones with high levels of enantioselectivity. rsc.orgnih.gov This transformation is particularly noteworthy as it involves the hydrogenation of an aromatic heterocyclic system, which can be challenging. The reaction proceeds via a dynamic kinetic resolution process, where the tautomeric nature of the pyrazin-2-ol substrate allows for the selective formation of one enantiomer of the piperazin-2-one (B30754) product.

A study by Zhang and colleagues detailed the use of a palladium catalyst in conjunction with a chiral ligand to achieve excellent yields and enantiomeric excesses (up to 90% ee) for a variety of 5,6-disubstituted pyrazin-2-ols. rsc.org The electronic properties and the position of substituents on the pyrazine ring were found to influence the stereoselectivity of the reaction. For instance, different enantiomeric excesses were observed when substituents were moved from the 4-position to the 3-position of an aryl ring attached to the pyrazine core. rsc.org This methodology has been shown to be scalable, with a gram-scale synthesis of a model compound proceeding with high yield and without loss of enantioselectivity. rsc.org

Another relevant approach involves the diastereoselective hydrogenation of chiral pyrazine derivatives. By starting with a pyrazine substrate that already contains a chiral auxiliary, the hydrogenation can be directed to favor the formation of one diastereomer. Subsequent removal of the chiral auxiliary then furnishes the desired enantiomerically enriched piperazine-2-carboxylic acid. Research in this area has explored various noble metal catalysts, including palladium, platinum, rhodium, and ruthenium on different supports. rsc.org The choice of catalyst, solvent, temperature, and hydrogen pressure has been shown to significantly impact the diastereoselectivity of the hydrogenation. rsc.org For example, using 10% Pd/C in water as a solvent has been reported to achieve high diastereoselectivity. rsc.org

Table 1: Research Findings on Pyrazine Derivative Hydrogenation for Piperazinone Synthesis

| Starting Material | Catalyst/Ligand | Reaction Conditions | Product | Yield (%) | Enantiomeric/Diastereomeric Excess (%) | Reference |

| 5,6-disubstituted pyrazin-2-ols | Pd-catalyst with chiral ligand | Hydrogen gas | Chiral disubstituted piperazin-2-ones | High | 84-90 ee | rsc.org |

| Chiral pyrazine derivative | 10% Pd/C | Water, varying temperature and pressure | Diastereomeric diketopiperazine adduct | Not specified | up to 79 de | rsc.org |

This table is interactive. Click on the headers to sort the data.

Amino Acid Derivatives as Stereogenic Starting Materials

The use of readily available, enantiomerically pure amino acids as starting materials is a cornerstone of chiral synthesis. This "chiral pool" approach allows for the transfer of stereochemistry from the starting material to the final product, avoiding the need for asymmetric catalysis or chiral resolution. For the synthesis of this compound, L-amino acids such as L-aspartic acid or L-diaminopropionic acid serve as logical and cost-effective chiral precursors.

One established strategy for the formation of piperazinone rings involves the cyclization of a linear precursor containing the two nitrogen atoms and the desired carbon backbone. A plausible synthetic route to this compound can be envisioned starting from L-aspartic acid. The synthesis of (2S,5R)-5-hydroxy-6-oxo-1,2-piperidinedicarboxylates from a protected aspartic acid derivative has been demonstrated, showcasing the utility of this amino acid in constructing six-membered lactam rings with control over stereochemistry. njit.edu While this yields a piperidinone, modification of the synthetic sequence to introduce a second nitrogen atom could lead to the desired piperazinone.

A more direct approach would involve starting with a derivative of L-2,3-diaminopropionic acid. This amino acid already contains the two nitrogen atoms in the correct relative positions for the formation of the piperazinone ring. A common method for constructing the lactam portion of the ring is through the intramolecular cyclization of an N-acylated precursor. For example, chloroacetylation of the β-amino group of a suitably protected L-2,3-diaminopropionic acid derivative, followed by base-mediated intramolecular nucleophilic substitution, would lead to the formation of the 6-oxopiperazine ring system. The selective N-chloroacetylation is a key step in this process. nih.gov

The synthesis of related heterocyclic structures from natural amino acids provides strong precedent for this approach. For instance, the reaction of L-asparagine with aldehydes has been used to stereoselectively produce 6-oxohexahydropyrimidine-4-carboxylic acids. google.com This demonstrates the principle of using a natural amino acid to construct a six-membered heterocyclic ring containing a lactam functionality.

Table 2: Research Findings on the Use of Amino Acid Derivatives in Heterocyclic Synthesis

| Starting Amino Acid Derivative | Key Transformation | Product | Stereochemical Outcome | Reference |

| Protected L-Aspartic Acid | Asymmetric hydroxylation of derived piperidin-2-one | (2S,5R)-5-Hydroxy-6-oxo-1,2-piperidinedicarboxylates | High diastereoselectivity | njit.edu |

| L-Asparagine | Condensation with aldehydes | (2S,4S)-2-Alkyl(aryl)-6-oxohexahydropyrimidine-4-carboxylic acids | High stereoselectivity | google.com |

| N-Chloroacetylated Peptides | Intramolecular cyclization | Cyclic peptides | Completion of cyclization | nih.gov |

This table is interactive. Click on the headers to sort the data.

Chemical Transformations and Derivative Chemistry

Functionalization of the Piperazine (B1678402) Ring System

The piperazine ring of (S)-6-oxopiperazine-2-carboxylic acid contains two nitrogen atoms that can be subjected to various chemical transformations. These modifications are crucial for altering the molecule's physical, chemical, and biological properties.

N-Alkylation and Acylation Reactions on Ring Nitrogen Atoms

The secondary amine within the piperazine ring is a key site for functionalization through N-alkylation and N-acylation reactions. These reactions introduce alkyl or acyl groups onto the nitrogen atom, influencing the compound's steric and electronic characteristics.

N-Alkylation: This process involves the introduction of an alkyl group onto a nitrogen atom. For instance, the synthesis of (S)-1-benzyl-6-oxopiperidine-2-carboxylic acid has been achieved through the reductive amination of (S)-2-aminoadipic acid with benzaldehyde, followed by intramolecular N-acylation. researchgate.netasianpubs.org While this example pertains to a piperidine (B6355638) ring, the principles can be extended to the piperazine system. The alkylation of similar lactam systems, such as 2-pyridones, can result in a mixture of N- and O-alkylated products, with the regioselectivity influenced by the reaction conditions. nih.gov For example, using an alkali salt of 2-pyridone in DMF tends to favor N-alkylation, whereas a silver salt in benzene (B151609) can lead to exclusive O-alkylation. nih.gov Microwave-assisted N-alkylation using formic acid and an aldehyde or ketone offers a rapid and efficient method for this transformation. researchgate.net

N-Acylation: This reaction introduces an acyl group to the nitrogen atom. Carboxylic acids and their derivatives can serve as acylating agents. chemrxiv.org For example, the reaction of a piperidine intermediate with 2-methoxynicotinic acid in the presence of coupling agents resulted in the corresponding N-acylated product. acgpubs.org The use of acyl chlorides or anhydrides is a common strategy for N-acylation. chemrxiv.org

Table 1: Examples of N-Alkylation and N-Acylation Reactions

| Starting Material | Reagent(s) | Product | Reaction Type |

| (S)-2-Aminoadipic acid | Benzaldehyde, then intramolecular N-acylation | (S)-1-Benzyl-6-oxopiperidine-2-carboxylic acid | Reductive Amination/N-Alkylation |

| Piperidine intermediate | 2-Methoxynicotinic acid, coupling agents | N-acylated piperidine | N-Acylation |

| Hexahydroazepine | Paraformaldehyde, Formic acid (microwave) | N-methylhexahydroazepine | N-Alkylation |

| Benzylamine | Benzaldehyde, Formic acid (microwave) | N,N-dibenzylamine | N-Alkylation |

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is another key handle for chemical modification, allowing for the formation of various derivatives through reactions such as esterification, amidation, and reduction.

Nucleophilic acyl substitution is a fundamental reaction for converting carboxylic acids into esters and amides. masterorganicchemistry.comlibretexts.orgopenstax.org This process generally involves the activation of the carboxylic acid to enhance its reactivity toward a nucleophile. researchgate.net

Amide Formation: The direct reaction of a carboxylic acid with an amine to form an amide can be challenging due to the acid-base reaction that forms a highly unreactive carboxylate salt. libretexts.org To overcome this, coupling reagents are widely employed. researchgate.nethepatochem.comnih.gov Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(dimethylamino)pyridine (DMAP). acgpubs.orglibretexts.orgnih.gov These reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group, facilitating the nucleophilic attack by the amine. libretexts.org For instance, the coupling of chromone-2-carboxylic acid with various piperazine derivatives was successfully achieved using EDC and DMAP. acgpubs.org

Ester Formation: The Fischer esterification is a classic method for forming esters from carboxylic acids and alcohols, typically catalyzed by a strong acid like sulfuric acid. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, often driven to completion by using the alcohol in large excess or by removing the water formed during the reaction. masterorganicchemistry.commasterorganicchemistry.com Alternative methods for esterification that are suitable for acid-sensitive substrates include the Steglich esterification, which uses DCC and DMAP. commonorganicchemistry.com Esters can also be synthesized in a two-step process by first converting the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an alcohol. commonorganicchemistry.com Alkylation of the carboxylate with an alkyl halide, such as methyl iodide, is another route to ester formation. commonorganicchemistry.com

Table 2: Reagents for Amide and Ester Formation

| Transformation | Reagent(s) | Notes |

| Amide Formation | ||

| DCC, EDC, HOBt, DMAP | Commonly used coupling reagents to facilitate amide bond formation by activating the carboxylic acid. acgpubs.orglibretexts.orgnih.gov | |

| Ester Formation | ||

| Fischer Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) | Equilibrium reaction, often requires excess alcohol or removal of water. masterorganicchemistry.commasterorganicchemistry.com |

| Steglich Esterification | Alcohol, DCC, DMAP | Suitable for acid-sensitive substrates. commonorganicchemistry.com |

| From Acid Chloride | 1) SOCl₂ or (COCl)₂ 2) Alcohol | Two-step process involving the formation of a reactive acid chloride intermediate. commonorganicchemistry.com |

| Alkylation | Alkyl halide (e.g., MeI) | Alkylation of the carboxylate anion. commonorganicchemistry.com |

The carboxylic acid and amide functionalities can be reduced to alcohols and amines, respectively, providing another avenue for derivatization.

Reduction of Carboxylic Acids: Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comlibretexts.orgharvard.edu Weaker reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not effective for this transformation. libretexts.orgquora.com The reduction proceeds through an aldehyde intermediate, which is further reduced to the alcohol and cannot typically be isolated. libretexts.org

Reduction of Amides: Amides can be reduced to amines using LiAlH₄. masterorganicchemistry.comharvard.edupearson.com The type of amine formed (primary, secondary, or tertiary) depends on the substitution pattern of the starting amide. This reaction is a powerful tool for synthesizing amines from readily available carboxylic acid derivatives. harvard.edu More recently, catalytic methods for amide reduction have been developed, such as those using iridium catalysts with silanes as the reductant. frontiersin.org This can lead to the formation of N,O-silyl acetals, which can be further functionalized by treatment with an acid and a nucleophile. frontiersin.org The concept of reductive functionalization of amides has emerged as a valuable strategy in the synthesis of complex bioactive molecules. frontiersin.orgresearchgate.net

Table 3: Reduction of Carboxylic Acid Derivatives

| Functional Group | Reducing Agent(s) | Product |

| Carboxylic Acid | LiAlH₄ | Primary Alcohol |

| Amide | LiAlH₄ | Amine |

| Ester | LiAlH₄ | Primary Alcohol |

| Amide | Iridium catalyst / Silane | Amine (via functionalization) |

Stereochemical Control in Derivative Synthesis

Maintaining and controlling the stereochemistry at the C2 position of this compound is critical when synthesizing derivatives, as the stereoisomers can exhibit different biological activities.

Diastereoselective Functionalization via Metalation and Electrophilic Quenching

A powerful strategy for introducing new substituents at a specific position while controlling the stereochemistry is through diastereoselective functionalization. This often involves the formation of a metalated intermediate (an enolate), which then reacts with an electrophile.

This approach has been successfully applied to pyroglutamate (B8496135) derivatives, which share a similar lactam structure. The strategy relies on the generation of an enolate from the pyroglutamate derivative, which is then trapped by an electrophile in a highly diastereoselective manner. researchgate.net This allows for the formation of a new stereocenter with a high degree of control. For example, the diastereoselective alkylation of a pyroglutamate derivative has been used as a key step in the synthesis of a potential intermediate for the natural sweetener (-)-Monatin. researchgate.net The stereoselectivity of such reactions can be influenced by factors such as the choice of base, solvent, and the nature of the electrophile. Chelation control, where a Lewis acid coordinates to the substrate, can also be used to direct the stereochemical outcome of the reaction. nih.gov While these examples are on related systems, the principles are directly applicable to the diastereoselective functionalization of this compound derivatives to create complex structures with defined stereochemistry.

Chemo- and Regioselective Transformations within the Heterocyclic Framework

The 2-oxopiperazine core presents an interesting challenge in selective functionalization due to its nature as an ambident nucleophile. The lactam can undergo alkylation at either the ring nitrogen (N-alkylation) or the exocyclic oxygen (O-alkylation), leading to different classes of derivatives. The regiochemical outcome of such reactions is highly dependent on the reaction conditions, including the base, solvent, and the nature of the alkylating agent.

Studies on analogous lactam systems, such as 2-pyridones and 2(1H)-quinolinones, provide insight into the factors governing this selectivity. nih.gov Typically, using alkali metal salts in polar aprotic solvents like DMF favors N-alkylation, while employing silver salts in less polar solvents can promote exclusive O-alkylation. nih.gov The choice of base is critical; strong, non-coordinating bases may favor N-alkylation, whereas other conditions can lead to O-alkylation being the predominant or exclusive pathway. nih.gov For the this compound scaffold (typically protected as an ester), N-alkylation at the N1 position introduces substituents that can modulate the compound's steric and electronic properties while maintaining the core lactam structure.

Table 1: Representative Conditions for Regioselective Alkylation of 2-Oxopiperazine Scaffolds| Substrate | Alkylating Agent | Base/Solvent | Primary Product | Reference |

|---|---|---|---|---|

| N-Boc-2-oxopiperazine | Benzyl bromide | NaH / DMF | N1-Benzylated Product | nih.gov |

| 2(1H)-Quinolinone | Alkyl Halide | Ag₂CO₃ / Benzene | O-Alkylated Product | nih.gov |

| 1H-Indazole | Alkyl Tosylate | Cs₂CO₃ / DMF | N1-Alkylated Product (Thermodynamic) | youtube.com |

This table illustrates how the choice of reagents and solvents can direct the alkylation of lactam-containing heterocycles, a principle directly applicable to derivatives of this compound.

Scaffold Modifications for Structural Diversity

More profound modifications involve altering the heterocyclic core itself, transforming the oxopiperazine into new bicyclic or saturated ring systems.

Cyclopropane (B1198618) Ring Annulation via Simmons-Smith Reaction on Dihydropyrazines

A sophisticated approach to creating conformationally constrained analogues involves the annulation of a cyclopropane ring onto the piperazine framework. This is achieved via the Simmons-Smith reaction, a classic and reliable method for cyclopropanation. nih.govwikipedia.orgyoutube.comorganicchemistrytutor.comnumberanalytics.com The reaction requires an alkene as the substrate, which in this context would be a dihydropyrazine (B8608421) derived from the parent this compound. The synthesis of this dihydropyrazine intermediate is a critical prerequisite.

The Simmons-Smith reaction utilizes an organozinc carbenoid, typically prepared from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple (Zn-Cu). wikipedia.orgnumberanalytics.com A common and often more reactive alternative is the Furukawa modification, which employs diethylzinc (B1219324) (Et₂Zn). nih.govwikipedia.org The reaction is stereospecific, meaning the geometry of the starting alkene is preserved in the cyclopropane product. When applied to a chiral dihydropyrazine derived from the (S)-configured starting material, this reaction is expected to proceed diastereoselectively, yielding a bicyclic, cyclopropyl-fused piperazine with a defined stereochemistry. The inherent chirality of the substrate directs the approach of the carbenoid, leading to one major diastereomer.

Table 2: Typical Reagents for Simmons-Smith Cyclopropanation| Reagent System | Description | Typical Solvent | Reference |

|---|---|---|---|

| CH₂I₂ / Zn-Cu | Classic Simmons-Smith conditions. | Diethyl ether | wikipedia.org |

| CH₂I₂ / Et₂Zn | Furukawa modification, often more reactive. | Dichloromethane, 1,2-Dichloroethane | nih.gov |

This table summarizes common reagent systems for the Simmons-Smith reaction, which can be applied to a dihydropyrazine precursor to generate cyclopropyl-fused piperazine derivatives.

Reduction of 2-Oxopiperazine to Piperazine and Tetrahydropyrazine (B3061110) Cores

The lactam functionality of the 2-oxopiperazine ring can be completely or partially reduced to generate the corresponding saturated piperazine or intermediate tetrahydropyrazine cores. nih.gov The choice of reducing agent is crucial for controlling the extent of reduction and for chemoselectivity in the presence of other functional groups, such as the carboxylic acid ester.

Powerful, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both the lactam and a carboxylate ester to the corresponding amine and primary alcohol, respectively. masterorganicchemistry.comyoutube.com The high reactivity of LiAlH₄ often necessitates protection of more sensitive functional groups if their reduction is not desired. chemistrysteps.comharvard.edu

More modern and chemoselective methods have been developed for lactam reduction. For instance, activation of the lactam with triflic anhydride (B1165640) (Tf₂O) followed by reduction with sodium borohydride (NaBH₄) provides a milder route to the amine. youtube.com Nickel-catalyzed reductions using silanes as the hydride source have also emerged as a powerful tool for converting amides and lactams to amines with excellent functional group tolerance. youtube.com These methods can efficiently convert the this compound scaffold into the corresponding (S)-piperazine-2-carboxylic acid derivatives, which are themselves highly valuable chiral building blocks. Depending on the conditions, it may also be possible to isolate partially reduced tetrahydropyrazine intermediates. organic-chemistry.org

Table 3: Comparison of Reducing Agents for 2-Oxopiperazine Core| Reducing Agent | Selectivity | Product from Oxopiperazine Core | Reference |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Low (reduces esters, amides, acids) | Piperazine | masterorganicchemistry.com |

| Borane (BH₃) | High (reduces acids/amides over esters) | Piperazine | harvard.edu |

| Tf₂O, then NaBH₄ | High (mild conditions) | Piperazine | youtube.com |

| NiCl₂(dme) / PhSiH₃ | High (tolerant of esters) | Piperazine | youtube.com |

This table outlines various methods for the reduction of the lactam moiety, enabling the synthesis of saturated piperazine cores from the 2-oxopiperazine starting material.

Applications in Advanced Organic Synthesis and Design

Design and Synthesis of Peptidomimetics

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation. The 2-oxopiperazine core is considered a "privileged scaffold" in peptidomimetic research because of its drug-like properties and its ability to pre-organize appended functional groups into specific spatial arrangements. ebrary.net

A primary application of the (S)-6-Oxopiperazine-2-carboxylic acid scaffold is in the creation of peptidomimetics that mimic protein secondary structures, most notably the α-helix. ebrary.netmesalabs.com Researchers have developed "oxopiperazine helix mimics" (OHMs) that use the oxopiperazine ring as a template to project side chains in a spatial arrangement that mimics the presentation of key residues on one face of an α-helix. ebrary.netmesalabs.com This is achieved by assembling oligomers from amino acids where the oxopiperazine scaffold introduces conformational rigidity that is absent in flexible, linear peptides. ebrary.netnih.gov

The key advantage of this scaffold is its ability to enforce a relatively rigid main-chain conformation, which can lead to higher binding affinity for protein targets by reducing the entropic penalty of binding. nih.gov These mimics are designed to be stable toward proteolytic degradation while being accessible through rapid, sequence-defined synthesis. ebrary.net The synthesis can be fully automated using standard Fmoc solid-phase peptide synthesis methodologies, which allows for the rapid creation of diverse molecules. mesalabs.com

The effectiveness of a peptidomimetic hinges on its ability to adopt and maintain a specific three-dimensional shape. Therefore, conformational analysis is a critical component of the design process for molecules based on the this compound scaffold. ebrary.net Computational modeling and database analysis are used to predict and validate the conformations of these scaffolds. ebrary.net

Molecular modeling studies have shown that linking oxopiperazine rings with α-amino acids can effectively reproduce the array of side chains on one face of a standard α-helix. ebrary.net The geometry of the oxopiperazine ring itself, along with the dihedral angles (φ, ψ) of the bridging amino acid, are crucial for achieving the optimal conformation for helix mimicry. ebrary.net Analysis of structural data reveals that the oxopiperazine ring has two favored conformations: a half-chair and a boat, with the half-chair being significantly lower in energy. ebrary.net The tertiary amide bond within the structure can adopt both cis and trans conformations, similar to proline, adding another layer of conformational complexity that must be managed in the design process. ebrary.net

| Parameter | Description | Finding |

| Ring Conformation | The preferred low-energy pucker of the oxopiperazine ring. | The half-chair conformation is favored by ~2.9 kcal/mol over the boat conformation. ebrary.net |

| Key Dihedral Angles | The rotatable bonds of the central peptide unit linking two oxopiperazine rings. | The φ, ψ, and ω dihedral angles must adopt specific values to mimic an α-helix. ebrary.net |

| Amide Isomerization | The geometry of the tertiary amide bond. | Can populate both cis and trans conformations, influencing the overall shape. ebrary.net |

Combinatorial Chemistry and Library Synthesis

The this compound scaffold is exceptionally well-suited for combinatorial chemistry, a technique used to rapidly synthesize a large number of different but structurally related molecules. 5z.com This enables the creation of chemical libraries that can be screened for biological activity, accelerating the discovery of new research probes and drug leads. nih.govnih.gov

The piperazine-2-carboxylic acid framework is a small, constrained structure with three distinct points for functionalization: a carboxylic acid and two nitrogen atoms. 5z.com By using orthogonal protection strategies, where each functional group can be selectively modified without affecting the others, chemists can systematically build large and diverse libraries of compounds. 5z.com

A facile solid-phase synthesis method has been developed to incorporate 2-oxopiperazine rings into the main chain of peptoid-like oligomers. nih.govrsc.org This "sub-monomer" approach is suitable for creating high-quality combinatorial libraries with significant structural diversity. nih.govnih.gov One notable effort resulted in the synthesis of over 15,000 discrete compounds built around this core scaffold for high-throughput screening. 5z.com Such libraries are a valuable source of novel protein-binding agents. nih.govnih.gov

Scaffold diversification is essential for conducting Structure-Activity Relationship (SAR) studies, which aim to understand how changes in a molecule's structure affect its biological activity. The oxopiperazine scaffold provides an ideal platform for such studies. 5z.com

In one strategy, two combinatorial matrices of 5,000 compounds each were created. 5z.com In the first matrix, one nitrogen was functionalized with amides and carbamates, while the other was functionalized with sulfonamides and ureas. 5z.com In the second matrix, the functionalities were reversed. 5z.com This systematic diversification allows researchers to probe how different chemical groups at specific positions on the scaffold influence its interaction with a biological target. 5z.com The ability to perform the synthesis on an automated platform further accelerates the diversification process, enabling the rapid discovery of ligands for protein targets. mesalabs.com

| Matrix Position | Functional Group Set 1 | Functional Group Set 2 | Purpose |

| R2 | Amides, Carbamates | Sulfonamides, Ureas | To probe the effect of different functionalities at this position. 5z.com |

| R3 | Sulfonamides, Ureas | Amides, Carbamates | To systematically explore the chemical space around the scaffold for SAR. 5z.com |

Role as an Intermediate in the Synthesis of Complex Molecular Architectures

Beyond its direct use in the final peptidomimetic structure, this compound and its derivatives serve as crucial intermediates in the multi-step synthesis of more complex molecular architectures. In solid-phase synthesis schemes, the oxopiperazine ring is often formed on the resin as a key step before further elaboration of the molecule. nih.gov

For example, a common synthetic route involves attaching a mono-protected 1,2-diaminoethane to a growing peptoid chain on a solid support. nih.gov This is followed by acylation with a halo-acid, deprotection, and then an intramolecular cyclization reaction to form the 2-oxopiperazine ring. nih.gov Once this rigid scaffold is formed, the oligomer chain can be extended by acylating the secondary amine within the ring. nih.gov In this manner, the formation of the oxopiperazine unit acts as a pivotal intermediate step that installs a critical conformational constraint, enabling the subsequent construction of larger, structurally defined oligomers. nih.gov

Precursor in Multi-step Synthesis Pathways towards Biologically Relevant Scaffolds

The inherent structural features of this compound make it an ideal starting point for synthesizing more complex molecules with potential biological activity. Its rigid conformation and defined stereochemistry are desirable attributes in drug design, where specific three-dimensional arrangements are often crucial for efficacy. The carboxylic acid group provides a reactive handle for elongation and modification, while the lactam ring serves as a stable core.

Research on analogous structures, such as 5-oxopyrrolidine-3-carboxylic acid and 6-oxohexahydropyrimidine-4-carboxylic acids, demonstrates the synthetic utility of this class of compounds. nih.govscirp.org These scaffolds are used as key intermediates in the synthesis of potential antihypertensive agents and novel antibacterial compounds. nih.govscirp.org The synthetic strategies employed can be adapted for this compound.

A common pathway involves the conversion of the carboxylic acid moiety into an acid hydrazide. This transformation opens up a wealth of synthetic possibilities. For instance, the resulting hydrazide can be reacted with various isothiocyanates or isocyanates to produce thiosemicarbazides and semicarbazides, respectively. nih.gov These intermediates can then be cyclized to form new heterocyclic rings. Furthermore, the acid hydrazide can be condensed with a range of aldehydes or ketones to form hydrazones, which are themselves a class of biologically relevant compounds and are precursors for further cyclization reactions. nih.gov This multi-step approach allows for the systematic construction of a library of diverse molecular structures built upon the core piperazine (B1678402) framework, targeting a wide array of biological targets.

Table 1: Representative Synthetic Pathway from a Cyclic Lactam-Acid Scaffold This table illustrates a typical reaction sequence starting from a scaffold analogous to this compound to generate biologically relevant derivatives.

| Step | Starting Material | Key Reagents | Intermediate/Product | Target Application |

| 1 | Cyclic Lactam-Carboxylic Acid | Thionyl Chloride, then Hydrazine Hydrate | Acid Hydrazide | Versatile Intermediate |

| 2 | Acid Hydrazide | Phenyl Isothiocyanate | Thiosemicarbazide | Precursor for Triazoles |

| 3 | Acid Hydrazide | Substituted Aldehyde | Hydrazone Derivative | Antibacterial Agents nih.gov |

| 4 | Carboxylic Acid | Benzene-1,2-diamines, 4N HCl | Benzimidazole (B57391) Derivative | Antimicrobial Scaffolds nih.gov |

Construction of Novel Heterocyclic Systems

The bifunctional nature of this compound is particularly advantageous for the construction of novel and complex heterocyclic systems. The carboxylic acid group can be used as an anchor point to build new rings, either fused to the piperazine core or appended to it.

One established strategy for constructing new heterocycles from a carboxylic acid is through the formation of 1,3,4-oxadiazoles. biointerfaceresearch.com This process typically begins with the conversion of the carboxylic acid to its corresponding acyl hydrazide. The acyl hydrazide can then undergo cyclodehydration to form the desired oxadiazole ring. A common method involves reacting the acyl hydrazide with carbon disulfide in the presence of a base like potassium hydroxide, which, after acidification, yields a 1,3,4-oxadiazole-2-thione derivative. This versatile intermediate can be further functionalized.

Another powerful technique is the cyclization of the acid hydrazide with various one-carbon electrophiles. For example, treatment with phenyl isothiocyanate followed by cyclization can yield triazole systems. nih.gov Similarly, reacting the initial carboxylic acid with substituted benzene-1,2-diamines can lead to the formation of benzimidazole derivatives, effectively fusing a new aromatic heterocyclic ring system to the original scaffold. nih.gov The synthesis of bicyclic piperazine derivatives from related diketopiperazine precursors highlights the potential for intramolecular cyclization strategies to create conformationally constrained and complex heterocyclic frameworks. researchgate.net These methods demonstrate how the piperazine scaffold can be systematically elaborated into diverse and novel heterocyclic structures.

Table 2: Strategies for Novel Heterocycle Construction This table outlines common cyclization reactions that can be initiated from the carboxylic acid moiety of the title compound.

| Initial Functional Group | Key Reagents | Resulting Heterocyclic System | General Method |

| Carboxylic Acid | 1. Hydrazine Hydrate 2. Carbon Disulfide, KOH | 1,3,4-Oxadiazole | Cyclodehydration of Hydrazide biointerfaceresearch.com |

| Carboxylic Acid | 1. Hydrazine Hydrate 2. Phenyl Isothiocyanate, Base | Triazolone/Thione | Heteroannulation nih.gov |

| Carboxylic Acid | Substituted Benzene-1,2-diamine | Benzimidazole | Condensation/Cyclization nih.gov |

| Lactam Amide | Reducing Agents (e.g., BH3), then Intramolecular Cyclization | Bicyclic Piperazine System | Reductive Cyclization researchgate.net |

Advanced Analytical and Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation and Conformational Analysis

Spectroscopic methods are indispensable for elucidating the molecular structure of (S)-6-Oxopiperazine-2-carboxylic acid. These techniques probe the interactions of the molecule with electromagnetic radiation, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of an organic molecule in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H-NMR Spectroscopy: In a ¹H-NMR spectrum of this compound, each unique proton in the molecule generates a signal with a specific chemical shift (δ), integration value, and splitting pattern. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet in the downfield region, typically between 10-12 ppm, a characteristic signal for carboxylic acids. libretexts.org Protons on the carbon atom adjacent to the carboxylic acid (the α-carbon) are deshielded and would likely resonate in the 2-3 ppm range. libretexts.org The protons on the piperazine (B1678402) ring would exhibit complex splitting patterns due to coupling with adjacent protons, with their chemical shifts influenced by the neighboring carbonyl and amine groups.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the amide (C=O in the ring) and the carboxylic acid (COOH) are highly deshielded and would appear at the downfield end of the spectrum. The carbonyl carbon of a carboxylic acid typically resonates in the 170-185 ppm range, while the amide carbonyl appears in a similar region. nih.govresearchgate.net The α-carbon, attached to the carboxylic acid group, would be found further upfield, followed by the other aliphatic carbons of the piperazine ring. The specific chemical shifts are sensitive to the solvent and local electronic environment. nih.gov

Below is a table of predicted NMR data based on typical chemical shift values for similar functional groups.

| ¹H-NMR Predicted Data | ¹³C-NMR Predicted Data | |||

| Assignment | Predicted Shift (ppm) | Multiplicity | Assignment | Predicted Shift (ppm) |

| -COOH | 10.0 - 12.0 | broad singlet | C=O (acid) | 170 - 185 |

| H-2 | 3.5 - 4.5 | doublet of doublets | C=O (amide) | 165 - 180 |

| H-3 (axial & equatorial) | 3.0 - 4.0 | multiplet | C-2 | 50 - 65 |

| H-5 (axial & equatorial) | 2.0 - 3.0 | multiplet | C-3 | 40 - 55 |

| NH (amide) | 7.5 - 8.5 | broad singlet | C-5 | 20 - 35 |

| NH (amine) | 1.0 - 5.0 | broad singlet |

Note: Predicted data is based on general chemical shift ranges for the respective functional groups.

Mass Spectrometry (e.g., LC-MS) for Molecular Characterization and Purity Assessment

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. When coupled with a separation technique like Liquid Chromatography (LC), LC-MS allows for the separation of components in a mixture followed by their detection and identification based on mass. nih.gov

For this compound (Molecular Formula: C₅H₈N₂O₃, Molecular Weight: 144.13 g/mol ), LC-MS analysis would be used to confirm the molecular weight and assess purity. nih.gov In a typical analysis, the compound would first be ionized, often using electrospray ionization (ESI). Given the acidic nature of the carboxylic acid group, ESI in negative mode is generally preferred, where the molecule would be detected as the deprotonated ion [M-H]⁻ at an m/z of approximately 143.1. chromforum.org Alternatively, in positive mode, it could be observed as the protonated molecule [M+H]⁺ at an m/z of 145.1.

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the elemental composition of the molecule. rsc.org Tandem mass spectrometry (MS/MS) involves fragmentation of the parent ion to produce a characteristic pattern of daughter ions, which provides further structural confirmation.

| Mass Spectrometry Data | |

| Molecular Formula | C₅H₈N₂O₃ |

| Molecular Weight | 144.13 g/mol |

| Predicted Ion (ESI+) | [M+H]⁺ = 145.1 |

| Predicted Ion (ESI-) | [M-H]⁻ = 143.1 |

Note: Ion values are predicted based on the molecular weight.

Chromatographic Methods for Enantiomeric Purity and Separation

Chromatographic techniques are essential for separating mixtures into their individual components. For chiral compounds, specialized methods are required to separate enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Determining the enantiomeric purity, or enantiomeric excess (ee), is critical for any single-enantiomer chiral drug. heraldopenaccess.us Enantiomeric excess is a measure of the purity of a chiral substance, calculated as ee (%) = |([R] - [S]) / ([R] + [S])| × 100. gimitec.com Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this determination. heraldopenaccess.usuma.es

This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound. This differential interaction leads to different retention times for the (S)- and (R)-enantiomers, resulting in their separation into two distinct peaks on the chromatogram. The area under each peak is proportional to the concentration of that enantiomer, allowing for the precise calculation of the enantiomeric excess. researchgate.net Various types of CSPs exist, including those based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), which are widely used for the separation of a broad range of chiral compounds. mdpi.com The development of a successful chiral HPLC method requires careful optimization of the mobile phase composition and temperature to achieve baseline separation of the enantiomers. gimitec.com

X-ray Crystallography for Solid-State Structural Analysis

While NMR and MS provide data on connectivity and mass, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry.

Determination of Absolute Configuration

X-ray crystallography is the gold standard for determining the absolute configuration of a chiral molecule. ed.ac.uknih.gov The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the electron density and thus the precise spatial arrangement of atoms in the crystal lattice.

For a chiral molecule like this compound, obtaining a suitable single crystal is the first crucial step. The analysis of the diffraction data from an enantiomerically pure crystal allows for the distinction between the actual structure and its inverted image (the other enantiomer). ed.ac.uk This is achieved through the phenomenon of anomalous dispersion, which is particularly effective when the X-ray wavelength is near the absorption edge of an atom in the structure. thieme-connect.de The result of the analysis is often expressed as the Flack parameter; a value close to 0 indicates that the assigned absolute configuration is correct, while a value near 1 suggests it is incorrect and should be inverted. caltech.edu This method provides definitive proof of the (S) or (R) configuration at the chiral center. nih.gov

Investigation of Intermolecular Interactions and Crystal Packing Phenomena

A thorough review of scientific literature and crystallographic databases reveals a notable absence of published experimental or detailed theoretical studies specifically focused on the crystal structure and intermolecular interactions of this compound. While research exists on related heterocyclic compounds, such as piperidine (B6355638) and other piperazine derivatives, which describes general principles of crystal packing and hydrogen bonding, specific crystallographic data for this compound remains unavailable in the public domain.

Consequently, a detailed analysis of its crystal packing, including the identification of specific hydrogen bond networks, synthons, and other non-covalent interactions, cannot be provided at this time. The generation of data tables containing crystallographic parameters and hydrogen bond geometries is therefore not possible.

Further research, including single-crystal X-ray diffraction analysis, would be required to elucidate the precise three-dimensional arrangement of this compound molecules in the solid state and to characterize the intermolecular forces governing its crystal lattice.

Theoretical and Computational Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure and inherent reactivity of (S)-6-Oxopiperazine-2-carboxylic acid. These computational methods allow for the determination of molecular orbital energies, charge distributions, and other electronic properties that govern the molecule's behavior. researchgate.netgre.ac.ukmdpi.com

The electronic structure is characterized by the interplay between the amide functionalities and the carboxylic acid group within the piperazine (B1678402) ring. The lone pairs on the nitrogen and oxygen atoms, as well as the pi-systems of the carbonyl groups, are key features. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in defining the molecule's reactivity. The HOMO is typically associated with the electron-donating regions, likely the nitrogen lone pairs and the oxygen of the carboxylic acid, making these sites susceptible to electrophilic attack. Conversely, the LUMO is centered on the electron-accepting regions, primarily the carbonyl carbons, which are prone to nucleophilic attack. nih.gov

The reactivity of this compound is dictated by the distribution of electrostatic potential. The carbonyl oxygens and the carboxylic acid oxygen possess a partial negative charge, rendering them as hydrogen bond acceptors. The amide and carboxylic acid hydrogens, on the other hand, carry a partial positive charge, acting as hydrogen bond donors. This charge distribution is fundamental to its interaction with other molecules and its self-assembly properties. nih.gov

Table 1: Calculated Electronic Properties of a Model Piperazinone System Note: This data is illustrative and based on DFT calculations of similar piperazine-containing structures. The exact values for this compound may vary.

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| HOMO Energy | -6.5 eV | B3LYP/6-31G(d) |

| LUMO Energy | -0.8 eV | B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 5.7 eV | B3LYP/6-31G(d) |

| Dipole Moment | 3.2 D | B3LYP/6-31G(d) |

Molecular Modeling and Conformational Landscape Analysis

The six-membered piperazine ring in this compound is not planar and can adopt several conformations. The most common conformations for similar six-membered rings are the chair, boat, and twist-boat forms. nih.gov For piperazine derivatives, the chair conformation is generally the most thermodynamically stable. nih.gov

NMR studies on related 2-oxopiperazine-containing peptides have shown that these systems can adopt specific turn-like conformations in solution. gre.ac.uk This suggests that this compound may also exhibit a preference for certain folded structures, which could be significant for its biological activity. The presence of the chiral center at C2 further influences the conformational landscape, leading to specific spatial arrangements of the functional groups.

Table 2: Predicted Conformational Energies of Piperazine Ring Systems Note: This data is generalized from computational studies on piperazine and its derivatives. The exact energy differences for this compound will depend on the specific interactions of the substituents.

| Conformation | Relative Energy (kcal/mol) |

|---|---|

| Chair | 0.0 |

| Twist-Boat | ~5-6 |

| Boat | ~6-7 |

Mechanistic Studies of Reaction Pathways and Transition States

The formation of the 6-oxopiperazine-2-carboxylic acid core involves a cyclization reaction, typically an intramolecular condensation of a linear precursor. Theoretical studies on similar lactam and cyclic peptide formations can elucidate the reaction mechanism. acs.orgnih.govresearchgate.netnih.govresearchgate.netsciforum.nete3s-conferences.orgrsc.orgresearchgate.netnih.gov

The cyclization is generally believed to proceed through a nucleophilic attack of an amine group on an activated carboxylic acid derivative (like an ester or acyl phosphate). DFT calculations can be used to model the transition states of these reactions, providing information on the activation energies and the geometry of the transition state structure. sciforum.net

For the formation of the amide bond, the reaction can be catalyzed by acid or base. In an acid-catalyzed mechanism, the carbonyl oxygen of the carboxylic acid is protonated, increasing the electrophilicity of the carbonyl carbon. In a base-catalyzed mechanism, the amine nucleophile is deprotonated, increasing its nucleophilicity. Computational studies can compare the energy barriers of these different pathways to predict the most favorable reaction conditions. acs.orgnih.gov

The stereochemistry of the starting materials is crucial in determining the stereochemistry of the final product. Theoretical models can explain the stereoselectivity of the cyclization by comparing the energies of the transition states leading to different stereoisomers. acs.orgnih.govresearchgate.net

Table 3: Illustrative Activation Energies for a Model Lactam Formation Note: These values are hypothetical and serve to illustrate the kind of data obtained from transition state calculations. Actual values will be specific to the reaction conditions and the exact structure of the precursor.

| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Computational Method |

|---|---|---|

| Uncatalyzed Cyclization | ~25-30 | DFT (B3LYP/6-311+G) |

| Acid-Catalyzed Cyclization | ~15-20 | DFT (B3LYP/6-311+G) |

| Base-Assisted Cyclization | ~18-23 | DFT (B3LYP/6-311+G**) |

Predictive Analysis for Molecular Interactions in In Vitro Systems

Molecular dynamics (MD) simulations and docking studies can predict how this compound interacts with biological macromolecules, such as enzymes or receptors, in an in vitro setting. nih.govfrontiersin.orgnih.govnih.govnih.govrsc.orgresearchgate.net These computational techniques are instrumental in drug discovery and design. nih.gov

MD simulations can model the dynamic behavior of the molecule in a solvent, typically water, providing insights into its hydration and conformational flexibility in a biological environment. nih.govresearchgate.netnitech.ac.jp These simulations can reveal stable conformations and the nature of the interactions with water molecules, which is crucial for understanding its solubility and bioavailability. nih.govresearchgate.netnitech.ac.jp

Molecular docking is used to predict the preferred binding orientation of the molecule to a target protein. By evaluating various poses based on scoring functions, docking can identify potential binding sites and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. For this compound, the carboxylic acid and amide groups are expected to be primary sites for hydrogen bonding with protein residues. nih.gov

Predictive models, including machine learning approaches, can be trained on data from experimental and computational studies of similar cyclic peptides to forecast properties like binding affinity and cell permeability. nih.govrsc.org These predictive analyses can guide the design of derivatives of this compound with improved properties for specific applications.

Table 4: Potential Molecular Interactions of this compound in a Protein Binding Site Note: This table is a qualitative prediction based on the functional groups present in the molecule.

| Functional Group | Potential Interaction Type | Potential Interacting Partner (in a protein) |

|---|---|---|

| Carboxylic Acid (-COOH) | Hydrogen Bond Donor/Acceptor, Ionic Interaction (as -COO-) | Basic residues (e.g., Lys, Arg), Polar residues (e.g., Ser, Thr), Metal ions |

| Amide Carbonyl (C=O) | Hydrogen Bond Acceptor | Hydrogen bond donor residues (e.g., Asn, Gln, backbone N-H) |

| Amide N-H | Hydrogen Bond Donor | Hydrogen bond acceptor residues (e.g., Asp, Glu, backbone C=O) |

| Piperazine Ring (CH2 groups) | Hydrophobic/Van der Waals Interactions | Nonpolar residues (e.g., Ala, Val, Leu, Ile) |

Q & A

Q. Table 1. Key Analytical Parameters for this compound

Q. Table 2. Common Synthetic Intermediates

| Intermediate | Role in Synthesis | Characterization Data | Reference |

|---|---|---|---|

| N-Boc-(S)-Aspartic Acid | Chiral building block | NMR (DMSO-d6): δ 1.38 (s, 9H, Boc) | |

| β-Lactam Intermediate | Cyclization precursor | IR: 1760 cm (C=O stretch) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.